tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H17NO4 . It is a piperidine derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and an oxo group on the piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2-oxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It is also employed in the development of enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and oxo groups on the piperidine ring allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
- tert-Butyl 4-hydroxy-1-piperidinecarboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
Comparison: While these compounds share structural similarities, this compound is unique due to the presence of both hydroxy and oxo groups on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets. Its versatility makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Biological Activity
tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is a synthetic compound that has garnered attention in chemical and biological research due to its potential applications in medicinal chemistry. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, and its biological activity is linked to its interaction with specific enzymes and receptors.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₁₅NO₃. Its structure includes a piperidine ring with a hydroxy group and a carbonyl group, which are crucial for its biological interactions. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. The compound can interact with various molecular targets, including:
- Enzymes : It may act as an inhibitor by binding to the active site or allosteric sites of enzymes, thereby affecting metabolic pathways.
- Receptors : The hydroxy and oxo groups facilitate hydrogen bonding, allowing the compound to interact with specific receptors, potentially influencing signaling pathways.
Biological Activity Studies
A range of studies has explored the biological activities associated with this compound:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzyme activities, which is beneficial in the development of drugs targeting metabolic disorders.
- Antioxidant Properties : Some studies have suggested that derivatives of this compound exhibit antioxidative properties, which could be advantageous in treating oxidative stress-related diseases .
Case Studies
Several case studies highlight the significance of this compound in biological research:
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of protein tyrosine kinases, this compound was identified as a potential lead compound. The study demonstrated that it effectively inhibited kinase activity, suggesting its utility in cancer therapy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against neurodegenerative diseases. The results indicated that it could reduce neuronal cell death in vitro, possibly through its antioxidative mechanisms .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate | C₉H₁₅BrNO₃ | Potential enzyme inhibitor |
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₁H₁₅N₂O₂ | Antioxidant properties |
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | C₉H₁₃N₂O₃ | Enzyme modulation |
These comparisons illustrate how structural variations can influence biological activity.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXWAQHQHPYFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719213 |
Source
|
Record name | tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-10-9 |
Source
|
Record name | tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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